2-Amino-1-phenylethanol

Overview

Description

2-Amino-1-phenylethanol is an organic compound with the molecular formula C8H11NO. It is a white solid with a melting point of 56-58°C and a boiling point of 160°C at 17 mmHg . This compound is known for its aromatic properties and is soluble in water and many organic solvents . It is also referred to as alpha-(aminomethyl)benzyl alcohol and DL-beta-hydroxyphenethylamine .

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-phenylethanol, also known as phenylethanolamine, is the NMDA receptor , a type of glutamate receptor . This receptor plays a vital role in neuronal function . Other targets include Catechol O-methyltransferase enzyme , Voltage-dependent T-type calcium channel subunit alpha-1I , Interferon alpha/beta receptor 2 , and Cytochrome P450 3A4 enzyme .

Mode of Action

Phenylethanolamine acts as an agonist of the NMDA receptor . This means it binds to this receptor and activates it. The activation of the NMDA receptor facilitates the influx of calcium ions into the cell . This influx initiates a multitude of intracellular signaling pathways .

Biochemical Pathways

The activation of the NMDA receptor by phenylethanolamine triggers several downstream effects in the biochemical pathways. These include the initiation of intracellular signaling pathways that play a vital role in neuronal function . .

Pharmacokinetics

The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, were studied and found to follow the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins . The “plasma half-life” of phenylethanolamine was therefore about 30 minutes .

Result of Action

The activation of the NMDA receptor by phenylethanolamine and the subsequent influx of calcium ions into the cell initiate several intracellular signaling pathways . These pathways play a crucial role in neuronal function . .

Action Environment

The action, efficacy, and stability of phenylethanolamine can be influenced by various environmental factors. For instance, the compound is a combustible solid and should be stored away from heat sources . It is soluble in water , which could influence its distribution in the body. Furthermore, it should be handled with care to avoid skin and eye contact, and inhalation . It is recommended to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Amino-1-phenylethanol plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the manufacturing of pressor amines and is used as a topical vasoconstrictor . The compound interacts with several enzymes and proteins, including phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is essential for the regulation of catecholamine levels in the body. Additionally, this compound has been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by interfering with biofilm formation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist of the NMDA receptor, a glutamate receptor, facilitating the influx of calcium ions into the cell and initiating multiple intracellular signaling pathways . This action plays a vital role in neuronal function. Furthermore, this compound has demonstrated inhibitory effects on the growth of MRSA by disrupting biofilm formation and down-regulating related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As an agonist of the NMDA receptor, it facilitates calcium ion influx, which triggers intracellular signaling pathways crucial for neuronal function . Additionally, it inhibits the growth of MRSA by interfering with biofilm formation and down-regulating genes associated with biofilm production . These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to oxidizing agents, acids, acid chlorides, and acid anhydrides . Long-term studies have shown that this compound can maintain its inhibitory effects on MRSA biofilm formation over extended periods . Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit MRSA growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of catecholamines. It interacts with enzymes such as phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is crucial for maintaining the balance of catecholamines in the body. Additionally, the compound has been shown to affect amino acid pathways, altering metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in multiple cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors play a significant role in determining the compound’s efficacy in various biochemical and therapeutic applications.

Preparation Methods

2-Amino-1-phenylethanol can be synthesized through several methods:

Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to produce this compound.

Reduction of Mandelamide: Mandelamide can be reduced to yield this compound.

Resolution of Racemic Mixture: The racemic mixture of this compound can be resolved using di-O-p-toluoyltartaric acid to obtain optically pure compounds.

Chiral Oxaborolidine Catalyzed Borane Reduction: This method involves the reduction of phenacyl chloride using a chiral oxaborolidine catalyst, followed by reaction with ammonium hydroxide.

Chemical Reactions Analysis

2-Amino-1-phenylethanol undergoes various chemical reactions:

Oxidation: It can be oxidized to form 2-aminoacetophenone.

Reduction: The compound can be reduced to form phenethylamine.

Substitution: It can undergo substitution reactions, such as acylation, to form derivatives.

Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation, borane for reduction, and various acids for resolution . Major products formed from these reactions include 2-aminoacetophenone and phenethylamine .

Scientific Research Applications

2-Amino-1-phenylethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-1-phenylethanol can be compared with other similar compounds such as:

2-Amino-1-propanol: This compound has a similar structure but lacks the phenyl group, making it less aromatic.

2-Amino-3-phenyl-1-propanol: This compound has an additional carbon in the chain, which affects its reactivity and solubility.

2-Aminoacetophenone: This compound is an oxidized form of this compound and has different chemical properties.

The uniqueness of this compound lies in its aromatic properties and its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Amino-1-phenylethanol (APE) is an organic compound with significant biological activities and potential therapeutic applications. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

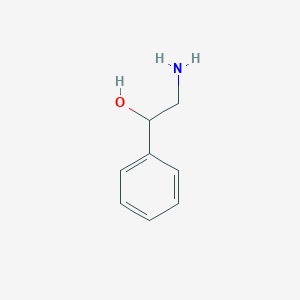

This compound is characterized by the presence of an amino group and a phenyl group attached to a two-carbon ethanol backbone. Its structural formula can be represented as follows:

This compound exists in two enantiomeric forms, which exhibit different biological activities. The (R)-enantiomer has been shown to possess higher pharmacological efficacy compared to its (S)-counterpart .

1. Adrenergic Receptor Modulation

APE has been identified as a modulator of adrenergic receptors, particularly the β2-adrenoceptor. Research indicates that derivatives of APE can serve as agonists for this receptor, which plays a crucial role in various physiological processes including bronchial dilation and metabolic regulation .

2. Antimalarial Activity

A study highlighted the antiplasmodial properties of APE derivatives within the Tres Cantos Antimalarial Set (TCAMS). These derivatives demonstrated effective in vitro activity against Plasmodium falciparum, with IC50 values ranging from 0.4 to 0.5 μM, showcasing their potential as novel antimalarial agents .

3. Antidiabetic Effects

The (R,R)-isomer of APE has been explored for its anti-obesity and anti-diabetic properties. It selectively activates the p3-15 receptor, which is associated with reduced side effects compared to traditional insulin therapies .

The biological activity of APE is attributed to its interaction with various receptors and enzymes:

- Receptor Interaction : APE influences multiple receptors, including serotonin and adrenergic receptors, which are involved in neurotransmission and metabolic pathways .

- Enzyme Modulation : It acts on several metabolic enzymes such as aldose reductase and angiotensin-converting enzyme (ACE), contributing to its therapeutic effects in metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Adrenergic Modulation | β2-adrenoceptor agonist activity | |

| Antimalarial | Effective against Plasmodium falciparum | |

| Antidiabetic | Selective p3-15 receptor activation |

2. Case Study: Antimalarial Efficacy

In a study by Ge et al., derivatives of APE were synthesized and evaluated for their antimalarial properties. The results indicated promising in vitro activity with low toxicity profiles, suggesting their potential for further development into therapeutic agents against malaria .

Spectroscopic Studies

Spectroscopic analyses such as FT-IR, NMR, and UV-visible spectroscopy have been employed to investigate the structural characteristics and conformational dynamics of APE. These studies provide insights into how solvation affects its biological conformation and reactivity .

Properties

IUPAC Name |

2-amino-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864094 | |

| Record name | (±)-Phenylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45.8 mg/mL | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00132 [mmHg] | |

| Record name | Phenylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7568-93-6 | |

| Record name | (±)-Phenylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-Phenylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(aminomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P4Y56479O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.